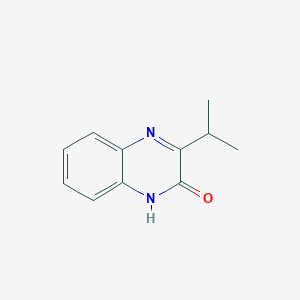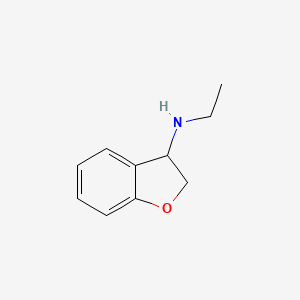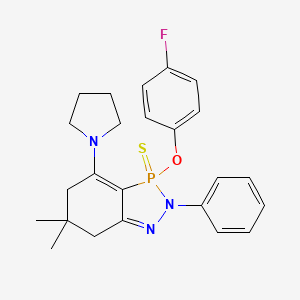
2(1H)-Quinoxalinone, 3-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinoxalinone, 3-(1-methylethyl)- is a heterocyclic compound that has been extensively studied due to its potential applications in various fields of science. This compound has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
2(1H)-Quinoxalinone, 3-(1-methylethyl)- has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been found to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been found to possess antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. In addition, 2(1H)-Quinoxalinone, 3-(1-methylethyl)- has been found to exhibit anti-inflammatory properties, which could potentially be useful in the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of 2(1H)-Quinoxalinone, 3-(1-methylethyl)- is not yet fully understood. However, studies have suggested that this compound may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the antimicrobial activity of 2(1H)-Quinoxalinone, 3-(1-methylethyl)- may be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects
Studies have shown that 2(1H)-Quinoxalinone, 3-(1-methylethyl)- can exhibit various biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to exhibit anti-inflammatory properties, which could potentially be useful in the treatment of inflammatory diseases. Additionally, 2(1H)-Quinoxalinone, 3-(1-methylethyl)- has been found to exhibit antioxidant activity, which could potentially be useful in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2(1H)-Quinoxalinone, 3-(1-methylethyl)- in lab experiments is its wide range of biological activities, which makes it a promising candidate for various applications. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2(1H)-Quinoxalinone, 3-(1-methylethyl)-. One direction is to further investigate its mechanism of action, particularly with regard to its antitumor and antimicrobial activities. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of this compound, which could help to determine its safety for use in various applications.
Synthesemethoden
The synthesis of 2(1H)-Quinoxalinone, 3-(1-methylethyl)- can be achieved through various methods. One common method involves the condensation of 2-nitroaniline and acetone in the presence of a catalyst, followed by reduction of the resulting nitroso compound with zinc and hydrochloric acid. Another method involves the reaction of 2-chloroaniline and isobutyraldehyde in the presence of a base to yield the desired compound.
Eigenschaften
IUPAC Name |
3-propan-2-yl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7(2)10-11(14)13-9-6-4-3-5-8(9)12-10/h3-7H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFPSKVBKAPBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinoxalinone, 3-(1-methylethyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7542256.png)

![2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7542273.png)


![4-(2-cyano-3-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542298.png)
![5-(cyclopropanecarbonylamino)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-methylthiophene-2-carboxamide](/img/structure/B7542305.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B7542314.png)
![2-(methoxymethyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7542315.png)
![4-(furan-2-carbonyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542321.png)
![N-[2-(2-bromophenyl)ethyl]azetidine-1-carboxamide](/img/structure/B7542328.png)
![4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542341.png)
![N-[1-(1-butanoylpyrrolidine-2-carbonyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7542344.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B7542356.png)